molecular formula C15H26O2 B12687923 7-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene CAS No. 93840-30-3

7-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene

Katalognummer: B12687923
CAS-Nummer: 93840-30-3
Molekulargewicht: 238.37 g/mol
InChI-Schlüssel: LXNAXXHGCHJNEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene is a chemical compound with the molecular formula C15H26O2 and a molecular weight of 238.36574 g/mol . This compound is characterized by its unique structure, which includes a dimethoxymethyl group attached to an octahydro-1,1-dimethylnaphthalene core. It is used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene typically involves the reaction of octahydro-1,1-dimethylnaphthalene with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of a dimethoxymethyl intermediate, which is then attached to the naphthalene core .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

7-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

7-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene involves its interaction with specific molecular targets and pathways. The dimethoxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7-(Methoxymethyl)octahydro-1,1-dimethylnaphthalene
  • 7-(Ethoxymethyl)octahydro-1,1-dimethylnaphthalene
  • 7-(Propoxymethyl)octahydro-1,1-dimethylnaphthalene

Uniqueness

7-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene is unique due to its specific dimethoxymethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific research applications, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

93840-30-3

Molekularformel

C15H26O2

Molekulargewicht

238.37 g/mol

IUPAC-Name

3-(dimethoxymethyl)-5,5-dimethyl-2,3,6,7,8,8a-hexahydro-1H-naphthalene

InChI

InChI=1S/C15H26O2/c1-15(2)9-5-6-11-7-8-12(10-13(11)15)14(16-3)17-4/h10-12,14H,5-9H2,1-4H3

InChI-Schlüssel

LXNAXXHGCHJNEN-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC2C1=CC(CC2)C(OC)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.